3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of aminopyrazoles with suitable electrophilic reagents. One common method includes the reaction of aminopyrazoles with β-enaminones, followed by cyclocondensation to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often involve the use of microwave-assisted synthesis to achieve high yields and regioselectivity . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and fluorophenyl positions, using reagents such as amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of enzymes such as EGFR tyrosine kinase, showing significant anti-proliferative activity against cancer cell lines.
Biological Research: The compound is used in the study of intracellular processes and as a fluorescent probe due to its tunable photophysical properties.
Industrial Applications: It is utilized in the development of new materials with specific optical properties, such as solid-state emitters.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as an EGFR tyrosine kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing its phosphorylation and subsequent signaling pathways that lead to cell proliferation . The compound’s structure allows it to interact with various amino acid residues within the binding site, enhancing its inhibitory activity.
Comparison with Similar Compounds
3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Indiplon: Another sedative agent with structural similarities, used for treating insomnia.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine core, used for anxiety disorders.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and photophysical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(benzenesulfonyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2S/c19-13-8-6-12(7-9-13)15-10-22-23-17(20)16(11-21-18(15)23)26(24,25)14-4-2-1-3-5-14/h1-11H,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRCRNMAFUPPNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=C(C=N3)C4=CC=C(C=C4)F)N=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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